6-[(3-chlorophenyl)methylsulfanyl]-4,5,7,9,13-pentazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaen-12-one
CAS No.: 344262-91-5
Cat. No.: VC5020406
Molecular Formula: C23H18ClN5OS
Molecular Weight: 447.94
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 344262-91-5 |
|---|---|
| Molecular Formula | C23H18ClN5OS |
| Molecular Weight | 447.94 |
| IUPAC Name | 6-[(3-chlorophenyl)methylsulfanyl]-4,5,7,9,13-pentazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaen-12-one |
| Standard InChI | InChI=1S/C23H18ClN5OS/c24-16-6-3-4-14(10-16)13-31-23-26-22-25-12-18-20(29(22)27-23)11-19-17-7-2-1-5-15(17)8-9-28(19)21(18)30/h1-7,10,12,19H,8-9,11,13H2 |
| Standard InChI Key | GWXSABDYOSQHRQ-UHFFFAOYSA-N |
| SMILES | C1CN2C(CC3=C(C2=O)C=NC4=NC(=NN34)SCC5=CC(=CC=C5)Cl)C6=CC=CC=C61 |
Introduction
The compound 6-[(3-chlorophenyl)methylsulfanyl]-4,5,7,9,13-pentazapentacyclo[11.8.0.0^{3,11}.0^{4,8}.0^{16,21}]henicosa-3(11),5,7,9,16(21),17,19-heptaen-12-one is a complex organic molecule with a molecular formula of C23H18ClN5OS and a molecular weight of 447.94 g/mol. It features a pentacyclic structure with multiple nitrogen atoms, indicating potential biological activity due to its complex architecture.
Biological Activity and Potential Applications
While specific biological activity data for this compound is not available, compounds with similar structures often exhibit potential as pharmaceutical agents due to their complex molecular architecture. For instance, compounds with pentacyclic structures may have applications in drug development due to their ability to interact with biological targets.
Research Findings and Future Directions
Given the lack of detailed research findings on this specific compound, future studies could focus on its synthesis, characterization, and potential biological activities. Techniques such as NMR spectroscopy and mass spectrometry would be essential for confirming its structure and assessing its stability and reactivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume